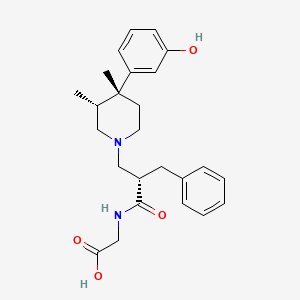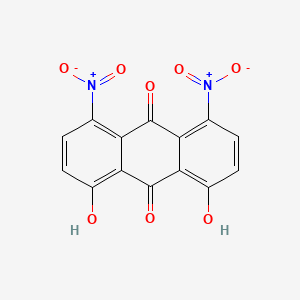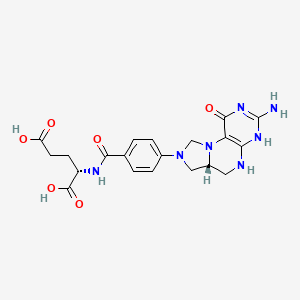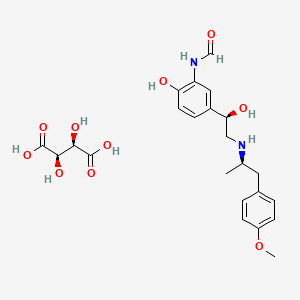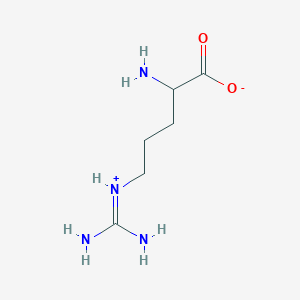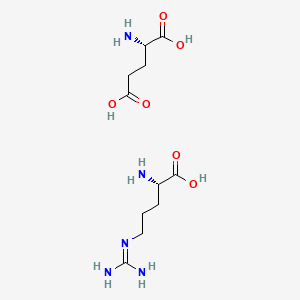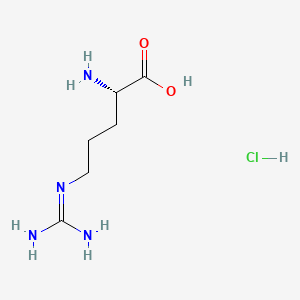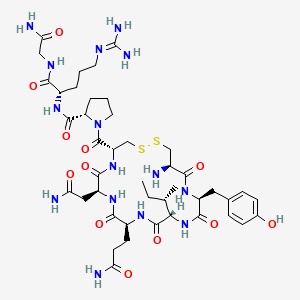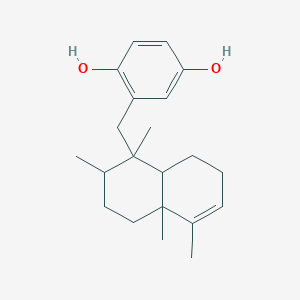
Avarol
概要
説明
Avarol is a hydroquinone first isolated from the Mediterranean marine sponge Dysidea avara in 1974 . It represented the first sesquiterpenoid with a rearranged drimane skeleton . Avarol is a cytostatic agent which has potent antileukemic activity in vitro . It also displays antibacterial and antifungal activities against a limited range of microorganisms .
Synthesis Analysis
The synthesis of the rearranged drimane sesquiterpenoids (+)-avarol and (+)-avarone from Wieland−Miescher ketone has been described . This synthetic sequence provides convenient access to the natural enantiomers . Enantiopure avarol and its oxidized congener avarone are synthesized in both podal series from an optically pure Wieland–Miescher enone .Molecular Structure Analysis
Avarol has a molecular formula of C21H30O2 . Its molecular weight is 314.5 g/mol . The structure of Avarol was established by standard analytical methods, chemical degradation, and later by stereocontrolled synthesis .Chemical Reactions Analysis
Avarol undergoes redox interconversion . The mechanism of redox processes and examinations of chemo- and regioselectivity in addition reactions have been presented and analyzed in relation to established bioactivities .Physical And Chemical Properties Analysis
Avarol is a hydroquinone . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Antitumor Activity
Avarol has demonstrated potent antitumor properties in various studies. It has been shown to exhibit cytotoxic potential towards human cancer cell lines and in vivo antitumor activity in solid tumor models . Specifically, Avarol has been effective against HeLa cancer cells and has shown significant inhibition of tumor growth in mice when administered intraperitoneally .
Antimicrobial Effects
Research indicates that Avarol possesses antimicrobial capabilities . It has been effective against pathogenic bacteria associated with conditions like psoriasis, showing moderate activity with minimum inhibitory concentrations ranging from 0.78-1.56 μg/mL . Its ability to combat Bacillus cereus has been noted as more effective than some traditional antibiotics .
Antiviral Properties
Avarol’s antiviral effects are particularly noteworthy in the context of HIV. It blocks the synthesis of glutamine transfer tRNA, crucial for the synthesis of a viral protease required for HIV proliferation . This inhibition extends to other viral targets, including reverse transcriptase, suggesting its potential as a lead compound for antiviral drug development .
Marine Biology and Ecology
In marine biology, Avarol’s role is linked to the defense mechanisms of the sponge Dysidea avara. Its presence suggests a chemical defense strategy against predators and microbial invasion, contributing to the sponge’s survival in competitive marine ecosystems .
Chemical Properties and Synthesis
Avarol’s unique chemical structure, a sesquiterpenoid with a rearranged drimane skeleton, has been established through analytical methods and stereocontrolled synthesis . Its chemical properties have inspired the development of many synthetic derivatives for further study and potential pharmaceutical applications .
Pharmacognosy and Drug Development
In the field of pharmacognosy, Avarol is considered a promising candidate for drug development due to its broad spectrum of biological activities . It has been studied for its potential in inhibiting HIV progression and is a strong inhibitor of the HIV reverse transcriptase enzyme . The exploration of Avarol and its derivatives continues to be a rich area of research for new pharmacological agents.
作用機序
Target of Action
Avarol, a sesquiterpene hydroquinone, has been found to interact with several biological targets. It has been shown to inhibit the synthesis of glutamine transfer tRNA, which is crucial for the synthesis of a viral protease required for viral proliferation . This compound also inhibits other important biological targets including the virus’ reverse transcriptase and the inhibition of cyclooxygenase and 5′-lipoxygenase .
Mode of Action
Avarol’s mode of action is primarily through its interaction with these targets. By blocking the synthesis of glutamine transfer tRNA, it prevents the production of a viral protease that is essential for viral proliferation . Additionally, by inhibiting the virus’ reverse transcriptase, avarol prevents the virus from replicating its genetic material . The inhibition of cyclooxygenase and 5′-lipoxygenase, enzymes involved in inflammation, suggests potential anti-inflammatory effects .
Biochemical Pathways
Avarol’s action on the PERK–eIF2α–CHOP signaling pathway has been suggested as a possible mechanism of its cytotoxic action . This pathway is involved in endoplasmic reticulum stress responses, and its activation can lead to apoptosis, or programmed cell death . This could explain avarol’s observed antitumor effects.
Result of Action
Avarol has exhibited a wide range of biological activities, including antitumor, antimicrobial, and antiviral effects . In vitro and in vivo studies have shown that avarol can inhibit the growth of various cancer cell lines . For instance, it has shown significant in vitro potency against HeLa cancer cells . Moreover, potent antitumor activity against two tumor models was determined, as the intraperitoneal administration of avarol resulted in a significant inhibition of tumor growth in mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of avarol. For instance, water flow regimes in the marine environment where the Dysidea avara sponge (from which avarol is derived) lives can affect the morphology of the sponge and potentially the production of avarol . .
Safety and Hazards
将来の方向性
Several sponge-derived antiviral lead compounds, including Avarol, are hoped to be developed as future drugs . Advances in the field of metagenomics and high throughput microbial cultivation have raised the possibility that these techniques could lead to the cost-effective large scale production of such compounds .
特性
IUPAC Name |
2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19,22-23H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPUCPNQXKTYRO-LWILDLIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)O)O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)O)O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203850 | |
| Record name | Avarol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Avarol | |
CAS RN |
55303-98-5 | |
| Record name | Avarol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55303-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avarol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avarol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Benzenediol, 2-[[(1R,2S,4aS,8aS)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AVAROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZX416VN2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Avarol, a sesquiterpenoid hydroquinone, exhibits its cytostatic activity primarily through the following mechanisms:
- Induction of DNA Strand Breaks: Avarol generates superoxide anions during its oxidation to a semiquinone radical in the presence of oxygen. [] These reactive oxygen species, particularly in cells with low superoxide dismutase levels, are implicated in causing DNA damage, mainly single-strand breaks. [, ] This DNA damage is believed to be a major factor contributing to Avarol's cytotoxic effect. []
- Inhibition of Microtubule Assembly: Avarol disrupts the assembly of microtubules, crucial components of the cytoskeleton involved in cell division. [] It achieves this by hindering the elongation of protofilaments, the building blocks of microtubules, rather than affecting their lateral association. [] This disruption of microtubule dynamics ultimately leads to mitotic arrest. []
- Induction of Apoptosis through ER Stress: Research suggests that Avarol can selectively trigger cell death in pancreatic ductal adenocarcinoma (PDAC) cells by activating the PERK-eIF2α-CHOP signaling pathway, a key pathway in the endoplasmic reticulum (ER) stress response. [] This activation leads to the upregulation of ER stress markers like BiP and CHOP, ultimately pushing the cells towards apoptosis. []
ANone:
- Molecular Formula: C21H30O2 [, ]
- Spectroscopic Data: While specific spectroscopic data points are not provided in these abstracts, several studies utilize techniques like nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD) spectroscopy, and X-ray crystallography to elucidate the structure and stereochemistry of Avarol. [, , , ] These methods help in determining the arrangement of atoms, functional groups, and the overall three-dimensional shape of the molecule.
ANone: Several studies have explored the SAR of Avarol, revealing key structural features crucial for its activity:
- Hydroquinone Moiety: The hydroquinone ring is essential for Avarol's activity. [, ] Oxidation to the corresponding quinone, avarone, often leads to altered, and sometimes enhanced, biological activity. [, , ]
- Terpenoid Skeleton: Modifications to the terpenoid skeleton, particularly at the quinone ring or the double bond, generally reduce Avarol's cytostatic activity. [] This suggests that the overall shape and conformation of the molecule are important for its interaction with biological targets.
- Substitutions: Introducing specific substitutions on the Avarol scaffold can modulate its activity and selectivity.
- For instance, 3'-alkylamino derivatives of Avarone exhibit potent cytostatic effects against various leukemia and lymphoma cell lines, surpassing the potency of the parent compounds. []
- Thio-derivatives of Avarol demonstrate a range of activities, including acetylcholinesterase inhibition, antitumor effects, and antioxidant properties. [, ]
- Avarol-3'-thiosalicylate (TA) displays promising anti-psoriatic properties, inhibiting TNF-alpha generation and NF-κB activation. []
ANone: Avarol has been extensively studied in vitro and in vivo, demonstrating promising activity against various cancer cell lines and in animal models of disease:
- In Vitro Cytotoxicity: Avarol displays potent cytostatic effects against a range of cancer cell lines, including leukemia, lymphoma, hepatoma, cervix adenocarcinoma, colon adenocarcinoma, and lung carcinoma. [, , , , , ] It also shows selective cytotoxicity against certain cancer cell lines compared to normal cells. [, , ]
- Mechanism of Action: Studies in various cell lines reveal Avarol's ability to induce DNA strand breaks, [] inhibit microtubule assembly leading to mitotic arrest, [] and induce apoptosis via ER stress pathways. []
- Animal Models: In vivo studies in mice bearing L5178Y leukemia cells demonstrate Avarol's significant antileukemic activity. [] It effectively inhibits tumor growth and extends the lifespan of treated mice. []
- Antiviral Activity: Avarol exhibits inhibitory effects against HIV replication in human H9 cells, [] potentially by blocking the expression of viral proteins and inhibiting reverse transcriptase activity. [] It also shows potent and selective inhibition of poliovirus multiplication. []
- Anti-inflammatory and Antipsoriatic Activity: Avarol derivatives, notably Avarol-3'-thiosalicylate (TA), display anti-inflammatory and anti-psoriatic effects. [, ] TA effectively reduces inflammatory markers in both in vitro and in vivo models of inflammation. []
ANone: While Avarol exhibits potent biological activities, information regarding its toxicity and safety profile is limited in the provided abstracts. Further research is crucial to thoroughly evaluate its toxicity, potential adverse effects, and long-term safety before it can be considered for clinical applications.
ANone: The provided abstracts do not provide information about specific resistance mechanisms to Avarol. This area warrants further investigation to understand the potential for resistance development and its implications for Avarol's therapeutic potential.
ANone: Several analytical techniques are employed to study Avarol:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a diode-array detector (DAD), is widely used to isolate, purify, and quantify Avarol from sponge extracts. []
- Spectroscopic Methods: Techniques like NMR spectroscopy, CD spectroscopy, and UV spectrophotometry are used for structural characterization, studying interactions with DNA, and monitoring redox reactions. [, , ]
- Electrophoresis: This technique helps in analyzing DNA damage caused by Avarol. [, ]
- Electron Paramagnetic Resonance (EPR) Spectroscopy: This method is used to assess Avarol's antioxidant activity by monitoring its interaction with free radicals. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




